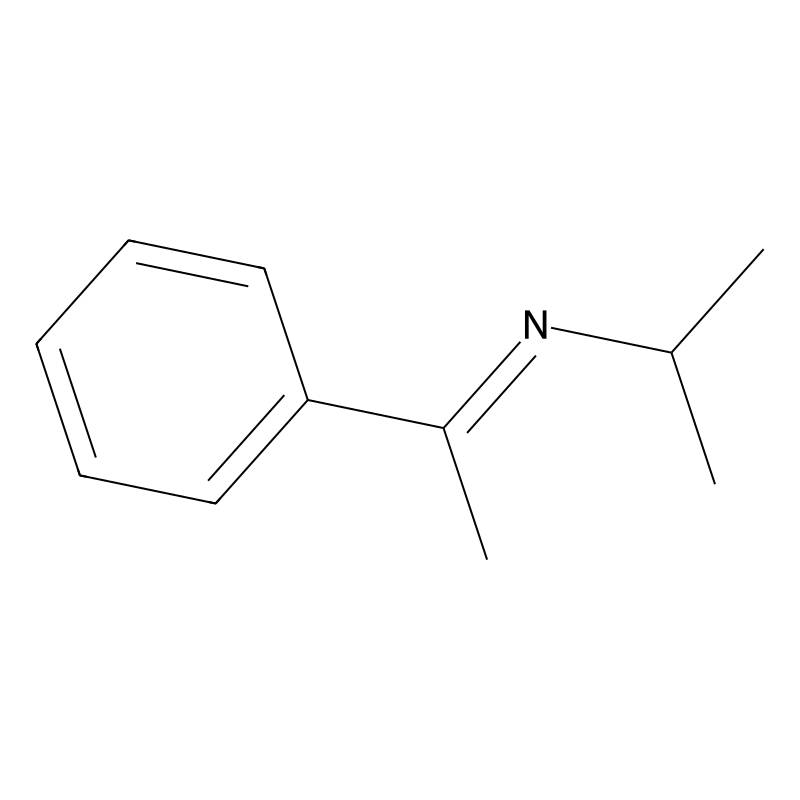N-(a-Methylbenzylidene)isopropylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(α-Methylbenzylidene)isopropylamine is an organic compound characterized by its unique structure, which consists of an isopropylamine backbone with an α-methylbenzylidene group attached. This compound has the chemical formula C₁₁H₁₅N and is notable for its potential applications in various chemical and biological contexts.
- Protonation: As a weak base, it can accept protons, forming a positively charged ammonium ion.
- Alkylation: It can react with alkyl halides to form more complex amines.
- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
- Condensation: It can condense with carbonyl compounds to form imines or enamines.
These reactions are essential for synthesizing derivatives that may exhibit varied biological activities or serve as intermediates in organic synthesis.
The synthesis of N-(α-Methylbenzylidene)isopropylamine can be achieved through several methodologies:
- Condensation Reaction: The primary method involves the reaction between isopropylamine and an appropriate aldehyde or ketone, specifically α-methylbenzaldehyde. The process typically requires an acid catalyst to facilitate the condensation.
- Alternative Synthetic Routes: Other methods may include reductive amination or the use of specific catalysts to enhance yields and selectivity.
N-(α-Methylbenzylidene)isopropylamine has potential applications in:
- Pharmaceuticals: As a precursor or intermediate in drug synthesis.
- Chemical Research: As a reagent in organic synthesis for creating more complex molecules.
- Material Science: Potentially useful in developing polymers or coatings due to its amine functionality.
Several compounds share structural similarities with N-(α-Methylbenzylidene)isopropylamine. Here are a few notable examples:
N-(α-Methylbenzylidene)isopropylamine stands out due to its unique combination of an α-methylbenzylidene moiety with an isopropylamine backbone, potentially offering distinct reactivity and biological properties compared to its analogs.






